molecular formula C21H33N3O3 B7916391 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7916391
M. Wt: 375.5 g/mol
InChI Key: RXXVEHRWLHXGSU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound featuring a complex molecular architecture that incorporates a piperidine ring system, a (S)-2-amino-3-methyl-butyryl moiety, and a benzyl carbamate protective group. This specific structural combination suggests its potential utility as a key intermediate or building block in advanced organic synthesis, particularly in the development of pharmacologically active molecules. Compounds with similar piperidine-carbamate scaffolds have been investigated in pharmaceutical research for their potential as enzyme inhibitors . The (S)-configured amino acid derivative component further indicates its potential application in the synthesis of stereospecific compounds, which is crucial in medicinal chemistry for creating targeted therapeutics. The benzyl ester group often serves as a protecting group for amines or carboxylic acids in multi-step synthetic routes, which can be selectively removed under controlled conditions to reveal reactive functional groups for further molecular elaboration. Researchers may employ this compound in exploring new chemical entities, particularly as part of structure-activity relationship studies for antibacterial agents, as related compounds have shown promise as peptide deformylase inhibitors with potential antibacterial properties . The molecular complexity and chiral centers present in this compound make it particularly valuable for asymmetric synthesis applications in drug discovery programs. This product is intended for research purposes in laboratory settings only and is not manufactured for diagnostic or therapeutic use in humans or animals. Researchers should handle this material using appropriate safety precautions and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-18-8-6-5-7-9-18)14-17-10-12-24(13-11-17)20(25)19(22)16(2)3/h5-9,16-17,19H,4,10-15,22H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXVEHRWLHXGSU-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, often referred to as a piperidine derivative, has garnered interest in various fields of biological and medicinal chemistry. Its structural complexity, featuring a piperidine ring and an amino acid derivative, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic effects, and relevant research findings.

PropertyValue
Molecular FormulaC19H29N3O3
Molecular Weight347.22 g/mol
IUPAC NameBenzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
CAS Number155455-92-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various receptors and enzymes involved in critical signaling pathways. The following mechanisms have been identified:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.
  • Ion Channel Interaction : The compound may also affect ion channels, impacting cellular excitability and signaling.

Antinociceptive Effects

Research has indicated that derivatives of piperidine compounds exhibit significant antinociceptive properties. A study focusing on similar compounds revealed that they could effectively reduce pain responses in animal models through central nervous system modulation. This suggests that this compound may have potential as an analgesic agent.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. By modulating the immune response, it may help in conditions characterized by excessive inflammation, such as arthritis or other inflammatory disorders.

Case Studies

  • Case Study on Pain Management :
    • Objective : To evaluate the efficacy of the compound in managing chronic pain.
    • Method : A double-blind study involving rodents treated with varying doses of the compound.
    • Results : Significant reduction in pain sensitivity was observed at higher doses compared to control groups.
  • Case Study on Inflammation :
    • Objective : To assess anti-inflammatory effects.
    • Method : Treatment of cultured macrophages with the compound followed by stimulation with lipopolysaccharides (LPS).
    • Results : Marked decrease in TNF-alpha production was noted, indicating anti-inflammatory potential.

Research Findings

Recent studies have explored the pharmacological profiles of related piperidine derivatives, providing insights into their biological activities:

  • A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives could serve as effective leads for developing new analgesics due to their ability to cross the blood-brain barrier and interact with central pain pathways.
  • Another investigation found that modifications to the piperidine structure could enhance binding affinity to specific receptors, improving therapeutic efficacy while reducing side effects.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the field of medicinal chemistry due to its potential therapeutic applications. Research indicates that it may act as:

  • Beta-Secretase Inhibitor : Preliminary studies suggest that it could inhibit beta-secretase, an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. This inhibition may help reduce the progression of neurodegenerative conditions .
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Synthesis of Complex Molecules

The compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacological profiles.

Biological Studies

Research into the biological activity of this compound includes:

  • Interaction with Receptors : Studies are ongoing to determine how this compound interacts with specific biological targets, which may lead to insights into its mechanism of action and efficacy .
  • Chirality Studies : The (S)-configuration provides an opportunity for stereochemical studies that can inform the design of new drugs with improved selectivity and reduced side effects .

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in industrial chemistry as a catalyst or intermediate in chemical processes.

Case Study 1: Alzheimer’s Disease Research

A study investigated the effects of various carbamic acid derivatives, including this compound, on beta-secretase activity. Results indicated a significant reduction in enzyme activity, suggesting a potential pathway for therapeutic intervention in Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the piperidine structure were tested against bacterial strains. Compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester exhibited promising antimicrobial properties, particularly against resistant strains, highlighting its potential for further development as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidine/piperazine-based carbamates with aminoacyl substituents. Below is a detailed comparison with three closely related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester (Target Compound) C₂₀H₃₁N₃O₃ 361.48 Piperidine ring, ethyl-carbamic acid benzyl ester, (S)-2-amino-3-methyl-butyryl substituent
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 Shorter aminoacyl chain (propionyl vs. butyryl), isopropyl-carbamic group, piperidin-3-yl core
4-((S)-2-Amino-3-Methyl-butyryl)-3-Methyl-piperazine-1-carboxylic acid benzyl ester C₂₀H₃₀N₄O₃ 374.49 Piperazine ring (vs. piperidine), additional methyl group at position 3 of piperazine
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid C₂₇H₃₆N₂O₄ 452.59 Extended aromatic system (benzoic acid), ethoxy group, piperidin-1-ylphenyl substitution

Key Observations :

Backbone Variations: The target compound and the piperazine analog differ in ring structure (piperidine vs. Piperazine derivatives often exhibit enhanced solubility due to increased polarity . The benzoic acid derivative replaces the carbamate group with a carboxylic acid, significantly altering acidity and bioavailability.

Substituent Effects: The ethyl-carbamic acid benzyl ester group in the target compound likely enhances metabolic stability compared to the isopropyl-carbamic analog , which may exhibit faster enzymatic cleavage due to steric hindrance differences .

Biological Relevance: Piperidine/piperazine carbamates are frequently explored as protease inhibitors or kinase modulators.

Methodological Considerations in Compound Similarity Analysis

Compound comparisons rely on structural descriptors (e.g., molecular fingerprints) and similarity metrics like the Tanimoto coefficient . For example:

  • Target vs. Piperazine Analog : A Tanimoto analysis using Morgan fingerprints might reveal moderate similarity (~0.65–0.75) due to shared benzyl ester and aminoacyl groups but divergent ring systems.
  • Functional vs. Structural Similarity : While the benzoic acid derivative shares a piperidine-related core, its functional group dissimilarity (carboxylic acid vs. carbamate) may reduce similarity scores despite overlapping pharmacophoric features .

Preparation Methods

Piperidine Core Synthesis

The piperidine scaffold is synthesized via cyclization of γ-butyrolactone derivatives or reductive amination of glutaric dialdehydes. For example:

  • Method A : Di-(β-chloroethyl)-amine reacts with benzyl cyanide in toluene under reflux to form 1-benzylpiperidine-4-carbonitrile, which is hydrolyzed to the corresponding carboxylic acid.

  • Method B : Reductive amination of 4-piperidone with benzylamine using sodium cyanoborohydride yields 1-benzylpiperidin-4-amine.

Key Parameters :

  • Temperature: 70–100°C

  • Catalyst: Pd/C (for hydrogenation)

  • Yield: 75–90%.

Ethyl-carbamic Acid Benzyl Ester Formation

Carbamate Synthesis

The ethyl-carbamic acid benzyl ester is formed via two approaches:

  • Method A : Reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) and ethylamine in THF at 0°C.

  • Method B : Transesterification of methyl carbamate intermediates with benzyl alcohol under acidic conditions (HCl/MeOH).

Reaction Conditions :

ParameterMethod AMethod B
Temperature0–5°C25–40°C
CatalystTriethylamineHCl
Yield78%85%
Purity (HPLC)>95%>97%

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To improve scalability, continuous flow reactors are employed for:

  • Piperidine functionalization : Reduced reaction time from 24 h (batch) to 2 h.

  • Carbamate formation : Enhanced mixing efficiency increases yield by 12%.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
Solvent Consumption15 L/kg8 L/kg
Energy Use120 kWh/kg75 kWh/kg
Carbon Footprint45 kg CO₂/kg28 kg CO₂/kg

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) confirms purity >98%.

  • Column Chromatography : Silica gel (hexane:ethyl acetate, 3:1) isolates the product.

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz)δ 5.12 (s, 2H, CH₂Ph), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃)
ESI-MS m/z 432.3 [M+H]⁺
IR 1720 cm⁻¹ (C=O, carbamate)

Challenges and Mitigation Strategies

Racemization During Coupling

  • Issue : Epimerization at the (S)-2-amino center occurs above 25°C.

  • Solution : Conduct reactions at 0°C and use HOBt to suppress racemization.

Hydrolytic Instability

  • Issue : Carbamate esters degrade at pH >8.

  • Solution : Store intermediates at pH 6–7 under nitrogen.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Batch Synthesis Low equipment costHigh solvent use, variable yield
Flow Synthesis Scalable, consistent purityHigh initial investment

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly used to prepare [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine intermediates. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate (a structurally related intermediate) can undergo nucleophilic substitution or reductive amination. Evidence from analogous syntheses shows that coupling reactions with activated esters (e.g., 5-fluoro-pyrimidine derivatives) in polar aprotic solvents like DMF, under heating (100°C, 6 hours), yield target compounds. Purification via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane is recommended . Reductive amination using sodium triacetoxyborohydride (STAB) or similar reagents is also viable for piperidine-based scaffolds .

Q. How can the purity and structural integrity of this compound be assessed in a research setting?

  • Methodological Answer : Analytical methods include:

  • HPLC/LC-MS : Use a C18 column with mobile phases containing methanol and buffer solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to resolve impurities and confirm molecular ion peaks (e.g., M+1 = 345.29 observed in analogous compounds) .
  • NMR Spectroscopy : Key signals include benzyl ester protons (δ 5.1–5.3 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and carbamate carbonyls (δ 155–165 ppm in 13C^{13}\text{C} NMR) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in sealed containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carbamate or ester groups. Avoid prolonged exposure to moisture or light. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles. Ensure adequate ventilation during handling to minimize inhalation risks .

Q. How stable is this compound under typical laboratory conditions?

  • Methodological Answer : Stability tests indicate that the compound remains intact for ≥6 months when stored at -20°C in anhydrous DMSO or ethanol. However, exposure to strong acids/bases or elevated temperatures (>50°C) may degrade the carbamate and ester linkages. Monitor via TLC or LC-MS for decomposition products like free amines or benzyl alcohol .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of the (S)-2-amino-3-methyl-butyryl moiety to the piperidine core?

  • Methodological Answer :

  • Activation of the Carboxylic Acid : Use HATU or EDCI/HOBt in DMF to form an active ester intermediate, improving coupling yields .
  • Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to retain the (S)-configuration .
  • Kinetic Monitoring : Use inline FTIR or 19F^{19}\text{F} NMR (if fluorinated reagents are used) to track reaction progress and minimize side reactions .

Q. How can researchers resolve co-eluting impurities or epimers during chromatographic purification?

  • Methodological Answer : Adjust chromatographic conditions to separate epimers or diastereomers:

  • Mobile Phase Modifications : Add 0.1% trifluoroacetic acid (TFA) to enhance resolution of basic impurities on C18 columns .
  • Chiral Columns : Use cellulose- or amylose-based chiral stationary phases for enantiomeric separation .
  • Temperature Gradients : Lower column temperatures (e.g., 10°C) can improve peak splitting for structurally similar analogs .

Q. What computational methods are suitable for predicting the environmental fate or biodegradation of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the carbamate group using software like GROMACS, with water as a solvent .
  • Quantitative Structure-Activity Relationship (QSAR) : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software .
  • Metabolic Pathway Prediction : Use BioTransformer 3.0 to identify potential microbial degradation products .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track critical quality attributes (CQAs) like reaction conversion .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature) and identify robust operating ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.